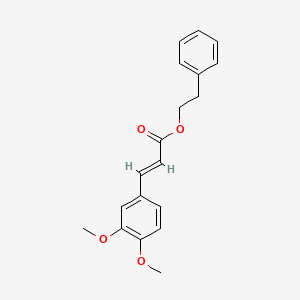

Caffeic Acid Dimethyl Ether Phenethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Caffeic Acid Dimethyl Ether Phenethyl Ester is a derivative of caffeic acid, a naturally occurring phenolic compound found in various plants. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is structurally characterized by the presence of a phenethyl ester group and dimethyl ether substituents on the caffeic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caffeic Acid Dimethyl Ether Phenethyl Ester typically involves the esterification of caffeic acid with phenethyl alcohol, followed by methylation of the hydroxyl groups. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Caffeic Acid Dimethyl Ether Phenethyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenolic hydroxyl groups can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenethyl esters.

Scientific Research Applications

Antioxidant Properties

Caffeic Acid Dimethyl Ether Phenethyl Ester exhibits significant antioxidant activity, which is critical for protecting cells from oxidative stress. Research has shown that modifications in the structure of caffeic acid derivatives can enhance their ability to scavenge free radicals. For instance, a study evaluated various analogs of caffeic acid phenethyl ester and found that specific modifications increased antioxidant capacity as measured by assays such as FRAP (Ferric Reducing Ability of Plasma) and ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) .

Table 1: Antioxidant Activity of Caffeic Acid Derivatives

| Compound | FRAP (µmol TE/L) | ABTS (µmol TE/L) |

|---|---|---|

| This compound | 222 ± 13.8 | 511 ± 1.0 |

| Ketone Analog | 438 ± 2.8 | 517 ± 6.4 |

Anti-inflammatory Effects

The compound demonstrates potent anti-inflammatory effects by inhibiting pathways associated with inflammation. It has been documented to suppress the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. A study indicated that this compound could down-regulate the synthesis of pro-inflammatory mediators, thereby reducing inflammation in various models .

Case Study: Neuroinflammation

In a model of postoperative cognitive dysfunction in mice, this compound was shown to mitigate cognitive impairment by promoting a shift from M1 to M2 microglial polarization, indicating its potential in treating neuroinflammatory conditions .

Antitumor Activity

This compound has been investigated for its anticancer properties. It exhibits inhibitory effects on cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

Case Study: Prostate Cancer

A study demonstrated that CAPE inhibited the proliferation of human prostate cancer cells by interfering with the p70S6K and Akt signaling networks . This suggests that similar derivatives may have therapeutic potential against other cancer types.

Antiviral Properties

Recent research highlights the antiviral potential of this compound against various viral infections. The compound has been shown to inhibit viral replication mechanisms, making it a candidate for further exploration in antiviral drug development.

Case Study: SARS-CoV-2

Molecular docking studies have indicated that this compound can bind effectively to viral replication enzymes, suggesting its potential role in treating COVID-19 . This opens avenues for developing new antiviral therapies based on this compound.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies reveal that this compound is rapidly distributed in tissues with a short elimination half-life, making it suitable for therapeutic applications . Importantly, it has demonstrated minimal toxicity across various studies, supporting its safety for potential clinical use.

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Volume of Distribution | 1,555 - 5,209 ml/kg |

| Elimination Half-Life | 21.2 - 26.7 min |

| Body Clearance | 42.1 - 172 ml/min/kg |

Mechanism of Action

The biological effects of Caffeic Acid Dimethyl Ether Phenethyl Ester are primarily attributed to its ability to modulate various molecular targets and pathways. It acts by:

Inhibiting NF-κB Pathway: Reduces inflammation by blocking the activation of NF-κB, a key transcription factor involved in inflammatory responses.

Activating Nrf2 Pathway: Enhances antioxidant defense by promoting the expression of antioxidant enzymes through the activation of Nrf2.

Inducing Apoptosis: Triggers programmed cell death in cancer cells by modulating apoptotic pathways.

Comparison with Similar Compounds

Caffeic Acid Dimethyl Ether Phenethyl Ester can be compared with other similar compounds such as:

Caffeic Acid Phenethyl Ester: Both compounds share similar biological activities, but the dimethyl ether derivative may exhibit enhanced stability and bioavailability.

Ferulic Acid Phenethyl Ester: Another phenolic ester with antioxidant properties, but with different substituents on the aromatic ring.

Chlorogenic Acid: A related compound with similar antioxidant activities but differing in its esterification pattern.

This compound stands out due to its unique combination of structural features and biological activities, making it a promising candidate for further research and development in various fields.

Biological Activity

Caffeic Acid Dimethyl Ether Phenethyl Ester (CADMEPE) is a derivative of caffeic acid phenethyl ester (CAPE), a compound known for its diverse biological activities. This article explores the biological activity of CADMEPE, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by various studies and case analyses.

Chemical Structure and Properties

CADMEPE is structurally characterized by the presence of methoxy groups on the caffeic acid moiety, which enhances its lipophilicity and bioavailability compared to its parent compound, CAPE. This structural modification is crucial for its pharmacological efficacy.

Biological Activities

1. Antioxidant Activity

CADMEPE exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Studies have shown that it can enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative stress-induced damage.

2. Anti-inflammatory Effects

CADMEPE effectively inhibits the NF-κB signaling pathway, which is pivotal in mediating inflammatory responses. By suppressing the expression of pro-inflammatory cytokines such as TNF-α and IL-6, CADMEPE demonstrates potential in treating inflammatory diseases.

3. Anticancer Properties

Research indicates that CADMEPE possesses anticancer activity against various cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving oxidative stress and inhibition of cell proliferation pathways such as Akt/mTOR signaling. In vivo studies have shown promising results in reducing tumor growth in xenograft models.

4. Neuroprotective Effects

CADMEPE has been identified as a neuroprotective agent, promoting neurodifferentiation and protecting against neurodegenerative diseases. It modulates key proteins involved in neuronal differentiation and reduces oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities of CADMEPE

Case Study: Anticancer Activity

A study investigated the effects of CADMEPE on hepatocellular carcinoma (HCC) cells. The compound demonstrated an IC50 value of 5.6 µM, indicating potent anticancer activity comparable to established chemotherapeutics like sorafenib. Tumor volume was significantly reduced in treated groups compared to controls, highlighting its potential as a therapeutic agent against HCC .

Case Study: Neuroprotective Effects

In a model of ischemic brain injury, CADMEPE administration resulted in decreased levels of oxidative stress markers and improved neurological outcomes. The compound's ability to modulate neuroinflammatory responses suggests its potential utility in treating conditions such as Alzheimer's disease .

Properties

Molecular Formula |

C19H20O4 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-phenylethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C19H20O4/c1-21-17-10-8-16(14-18(17)22-2)9-11-19(20)23-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3/b11-9+ |

InChI Key |

OHBFHJOQNCVEOU-PKNBQFBNSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OCCC2=CC=CC=C2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.